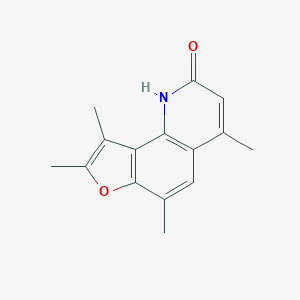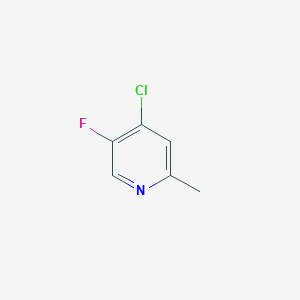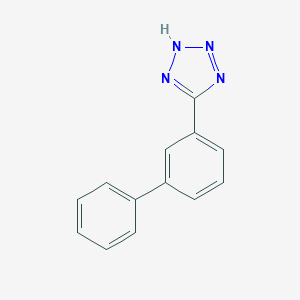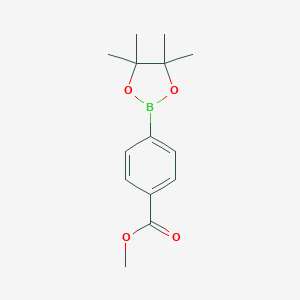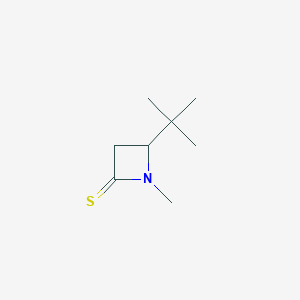
4-Tert-butyl-1-methylazetidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-tert-butylazetidine-2-thione is a heterocyclic compound with the molecular formula C8H15NS It features a four-membered azetidine ring with a methyl group at the 1-position, a tert-butyl group at the 4-position, and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-tert-butylazetidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a thiocarbonyl compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 1-Methyl-4-tert-butylazetidine-2-thione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-tert-butylazetidine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The methyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
1-Methyl-4-tert-butylazetidine-2-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-tert-butylazetidine-2-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-tert-butylazetidine-2-one: Similar structure but with a carbonyl group instead of a thione group.
1-Methyl-4-tert-butylazetidine: Lacks the thione group, making it less reactive in certain chemical reactions.
Uniqueness
1-Methyl-4-tert-butylazetidine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
175467-61-5 |
|---|---|
Molecular Formula |
C8H15NS |
Molecular Weight |
157.28 g/mol |
IUPAC Name |
4-tert-butyl-1-methylazetidine-2-thione |
InChI |
InChI=1S/C8H15NS/c1-8(2,3)6-5-7(10)9(6)4/h6H,5H2,1-4H3 |
InChI Key |
WWPIBIYVSAKYDR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CC(=S)N1C |
Canonical SMILES |
CC(C)(C)C1CC(=S)N1C |
Synonyms |
2-Azetidinethione, 4-(1,1-dimethylethyl)-1-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


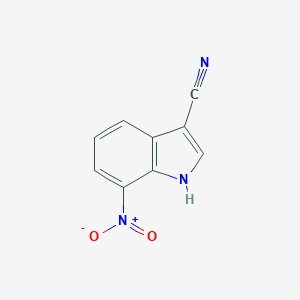
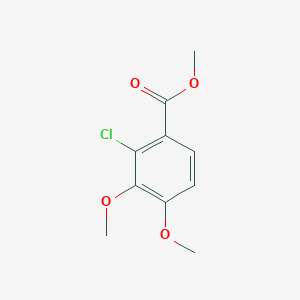
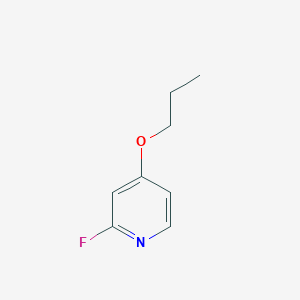
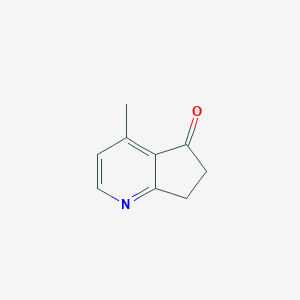
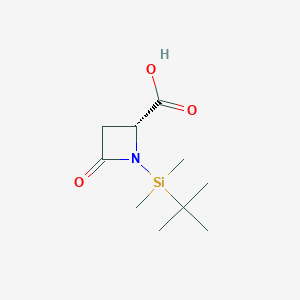
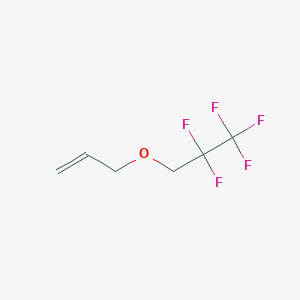
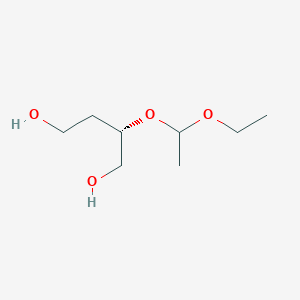
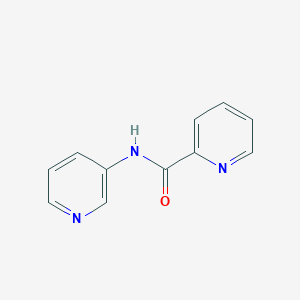
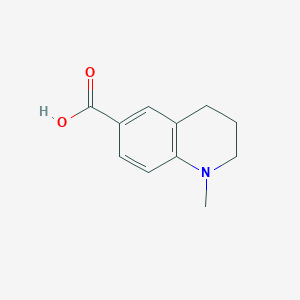
![1-(Benzo[d]oxazol-2-yl)ethanamine](/img/structure/B62965.png)
